Scientific Field: Organic Chemistry
Summary of the Application: “3,6-Dichloropyridazine-4-carboxylic acid” is used in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles . These compounds are often used in the development of pharmaceuticals and agrochemicals.
3,6-Dichloropyridazine-4-carboxylic acid is a heterocyclic compound with the chemical formula CHClNO and a molecular weight of 192.99 g/mol. It features a pyridazine ring substituted with two chlorine atoms at the 3 and 6 positions, and a carboxylic acid group at the 4 position. This compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly in the preparation of various biologically active compounds .
These reactions are essential for synthesizing more complex molecules and modifying the compound's properties for specific applications .
The biological activity of 3,6-Dichloropyridazine-4-carboxylic acid has garnered interest due to its potential pharmacological properties. It has been studied for:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Several methods exist for synthesizing 3,6-Dichloropyridazine-4-carboxylic acid:
These methods allow for the efficient production of the compound while enabling modifications that can enhance its properties .
3,6-Dichloropyridazine-4-carboxylic acid finds applications in various fields:
Interaction studies involving 3,6-Dichloropyridazine-4-carboxylic acid focus on its binding affinity with biological targets, such as enzymes and receptors. Research has indicated that this compound may interact with specific proteins involved in metabolic pathways, suggesting potential roles in drug development. Studies often employ techniques like molecular docking and enzyme assays to assess these interactions quantitatively .
Several compounds share structural or functional similarities with 3,6-Dichloropyridazine-4-carboxylic acid. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pyridazine-4-carboxylic acid | Contains a pyridazine ring with a carboxylic group | Lacks halogen substitutions; simpler structure |
3-Chloropyridazine-4-carboxylic acid | Similar ring structure but only one chlorine atom | Less potent biological activity compared to dichloro derivative |
4-Aminopyridazine-3-carboxylic acid | Contains an amino group instead of halogens | Exhibits different biological properties; more polar |
5-Fluoropyridazine-4-carboxylic acid | Fluorine substitution instead of chlorine | Different reactivity profile; potential for different applications |
The uniqueness of 3,6-Dichloropyridazine-4-carboxylic acid lies in its specific halogenation pattern, which affects its reactivity and biological properties compared to these similar compounds .
The study of pyridazine derivatives, including 3,6-Dichloropyridazine-4-carboxylic acid, has its roots in the classic investigations conducted by Emil Fischer, who prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid. This pioneering work laid the foundation for subsequent research into more complex pyridazine structures. The parent heterocycle was initially prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. Over time, better synthetic routes were developed, particularly those starting with maleic hydrazide.
3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7) emerged as a particularly valuable pyridazine derivative due to its functional versatility. While pyridazines as a class are relatively rare in nature, possibly reflecting the scarcity of naturally occurring hydrazines (common building blocks for these heterocycles), their synthetic derivatives have gained significant traction in pharmaceutical and agrochemical research.
3,6-Dichloropyridazine-4-carboxylic acid occupies a crucial position in heterocyclic chemistry due to its structural features and reactive potential. The compound belongs to the diazine class of heterocycles, which contain a six-membered ring with two nitrogen atoms. Specifically, pyridazine contains two adjacent nitrogen atoms in its ring structure, distinguishing it from its isomers pyrimidine and pyrazine.
The significance of 3,6-Dichloropyridazine-4-carboxylic acid stems from its reactive chlorine atoms at positions 3 and 6, combined with the carboxylic acid functionality at position 4. This unique combination of functional groups makes it an exceptionally versatile building block for constructing more complex molecular architectures, particularly those with potential biological activity. The compound serves as a key intermediate in the synthesis of various fused heterocyclic systems, including triazolo[4,3-b]pyridazine derivatives that exhibit significant antibacterial and antifungal properties.
Current scientific interest in 3,6-Dichloropyridazine-4-carboxylic acid spans multiple domains, from medicinal chemistry to materials science. The compound has been extensively studied as a "pharmacophore," a molecular scaffold that forms the essential part of a drug's structure responsible for its biological activity. Recent advances in the chemistry of pyridazine have been systematically categorized, with particular attention given to their application as pharmaceuticals, optical materials, and ligands for catalysis.
Modern research paradigms focus on the development of more efficient synthetic routes to 3,6-Dichloropyridazine-4-carboxylic acid and its derivatives, as well as exploring novel applications. The compound has been used in the preparation of α-(halohetaroyl)-2-azahetarylacetonitriles, which themselves serve as valuable intermediates in pharmaceutical synthesis. Additionally, it has been employed in the creation of complex heterocyclic systems such as pyridazino[3,4-b]benzoxazepin-5(6H)-ones, which have been evaluated for their potential to inhibit reverse transcriptase activity.
A foundational method for synthesizing 3,6-dichloropyridazine-4-carboxylic acid involves the oxidation of 3,6-dichloro-4-methylpyridazine. This two-step process begins with the preparation of the methyl-substituted precursor. 3,6-Dichloro-4-methylpyridazine is synthesized by refluxing 4-methyl-3,6-pyridazinediol in phosphorus oxychloride (POCl₃), yielding an 89% product after neutralization and extraction [5].
The subsequent oxidation step employs potassium dichromate (K₂Cr₂O₇) under acidic conditions to convert the methyl group into a carboxylic acid functionality. This method, while effective, requires careful temperature control to avoid over-oxidation to carbon dioxide. Alternative oxidizing agents, such as potassium permanganate (KMnO₄), have been explored but often result in lower yields due to side reactions [7].
Table 1: Comparison of Oxidizing Agents for Methyl Group Conversion
Oxidizing Agent | Conditions | Yield (%) |
---|---|---|
K₂Cr₂O₇ | H₂SO₄, reflux | 70–75 |
KMnO₄ | H₂O, 100°C | 50–55 |
Pyridazine-3,6-diol serves as a versatile starting material for synthesizing the target compound. Chlorination with POCl₃ at 80°C produces 3,6-dichloropyridazine in 85% yield [6]. Introducing the carboxylic acid group at the 4-position typically involves a Friedel-Crafts acylation or carboxylation using carbon dioxide under high pressure. However, these methods face challenges in regioselectivity, necessitating protective group strategies to direct functionalization [2].
A modified approach involves the intermediate formation of 3,6-dichloro-4-cyanopyridazine, which is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid. This route, though longer, improves regiochemical control and achieves yields of approximately 65% [7].
Microwave irradiation has emerged as a tool for accelerating reaction kinetics. In the oxidation of 3,6-dichloro-4-methylpyridazine, microwave-assisted conditions (150°C, 20 minutes) reduce reaction time by 80% compared to conventional heating, maintaining comparable yields (72–74%) [7]. This method minimizes thermal decomposition, enhancing purity.
Efforts to reduce environmental impact have led to solvent-free reactions and catalytic recycling. For instance, using immobilized lipases in aqueous media enables selective hydrolysis of nitrile intermediates to carboxylic acids at mild temperatures (40–50°C), though yields remain moderate (60–65%) [4]. Additionally, replacing POCl₃ with trichloroisocyanuric acid (TCCA) in chlorination steps reduces toxic byproduct generation [6].
Key factors influencing yield include reagent stoichiometry and purification methods. Increasing the POCl₃-to-diol ratio from 2:1 to 3:1 in the chlorination step elevates yields from 75% to 89% [5]. Recrystallization using ethanol-water mixtures (7:3 v/v) improves product purity to >98%, as confirmed by HPLC [7].
Temperature modulation significantly impacts reaction efficiency. Lowering the oxidation temperature from 100°C to 80°C during K₂Cr₂O₇ treatment reduces decarboxylation side reactions, boosting yields by 15% [7]. Similarly, phased addition of benzoyl chloride in acylation steps prevents dimerization, enhancing selectivity [2].
Industrial synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for chlorination and oxidation steps, enabling precise temperature control and reducing POCl₃ usage by 30% [6]. Catalyst recovery systems, such as fixed-bed reactors with titanium dioxide supports, allow reuse of heterogeneous catalysts for up to 10 cycles without activity loss [4].
Table 2: Key Parameters for Industrial-Scale Synthesis
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size (kg) | 0.1–1 | 100–500 |
POCl₃ Consumption (L/kg) | 8.2 | 5.7 |
Energy Use (kWh/kg) | 120 | 85 |
Environmental regulations necessitate waste stream treatment, particularly for chromium-containing byproducts. Precipitation as chromium(III) hydroxide followed by landfill disposal remains standard, though bioleaching methods using Acidithiobacillus ferrooxidans are under investigation [7].
Early kinetics and product studies using alcoholate, amide, sulfide, and azide nucleophiles established that the chlorine atom at position 3 is consistently displaced faster than the one at position 6, even though both are flanked by nitrogen atoms [1] . Table 1 summarizes comparative data.
Entry | Nucleophile | Temperature | 3-Substitution Yield | 6-Substitution Yield | k₃/k₆ Ratio |
---|---|---|---|---|---|
1 | Sodium ethoxide | 20 °C | 72% | 11% | 9.3 |
2 | Sodium methoxide | 20 °C | 80% | 7.5% | 10.7 |
3 | Ethylamine (sealed tube) | 150 °C | 54% | 14% | 3.6 |
4 | Sodium sulfide | Reflux DMSO | 0% | >90% sixth-position thiol oxide [1] | <0.1 [1] |
Key observations
Direct Fischer esterification of 3,6-dichloropyridazine-4-carboxylic acid is sluggish because the ring deactivates the carbonyl; conversion reaches only 28% after 8 h at 100 °C in ethanol [5]. Three optimized routes circumvent this limitation (Table 2).
Route | Activating Reagent | Alcohol | Conditions | Isolated Ester Yield |
---|---|---|---|---|
A | Phosphorus oxychloride (forms acid chloride in situ) | EtOH | 0 °C→80 °C, 2 h | 86% [6] |
B | Oxalyl chloride/DMF then Triphenylphosphine oxide coupling (TPPO method) | Scope: C₁–C₈ | 25 °C, 1 h | 90–93% [7] |
C | Mixed anhydride, pivaloyl chloride | t-BuOH | 60 °C, 3 h | 79% [8] |
Highlights
Access to amides is straightforward via the acid chloride obtained above. Representative data (Table 3) illustrate ligand, base, and solvent influences on conversion.
Amine Class | Base | Solvent | Temperature | Amide Yield |
---|---|---|---|---|
Aniline | Triethylamine | CH₂Cl₂ | 0 °C→rt | 94% [8] |
N-Methylpiperazine | N-Methylmorpholine | THF | 25 °C | 88% [9] |
Benzylamine | Pyridine | Toluene | 60 °C | 90% [9] |
Sulfonamide | DIPEA | NMP | 80 °C | 73% [10] |
A convergent one-pot protocol couples the acid with hexafluorophosphate azabenzotriazole (HATU) and primary amines, delivering amides in 10 min at room temperature (average 91% yield) while avoiding corrosive chlorinating agents [10].
The electron-poor ring withstands strong hydride donors, allowing selective carbonyl reduction without dechlorination.
Reductant | Stoichiometry | Product | Yield | Selectivity Notes |
---|---|---|---|---|
Lithium aluminum hydride | 2.2 equiv | Primary alcohol | 95% [11] | No C–Cl loss [11] |
Sodium bis(oxy)borohydride | 3.0 equiv | Alcohol | 88% [12] | Compatible with tert-butyl ester side chains |
PhSiH₃ + [MnBr(CO)₅] (0.5 mol %) | 1.5 equiv | Alcohol | 78% [13] | Atmospheric pressure, 80 °C |
Zn(BH₄)₂–pyridine complex | 4 equiv | Alcohol | 92% [14] | Tolerates alkene substituents |
Mechanistic insights
Di-chlorinated pyridazines readily enter cross-coupling manifolds after in-situ conversion to boronate esters or by direct oxidative addition (Table 4).
Transformation | Catalyst/Ligand | Partner | Yield | Site Selectivity |
---|---|---|---|---|
Suzuki–Miyaura arylation | Pd(PPh₃)₄/ no additive | 4-pinacol boronate ester | 72% mono-coupled C-3 [16] | C-3 only |
Suzuki–Miyaura bis-arylation | Pd₂(dba)₃/XPhos | 2-thienyl-B(OH)₂ | 55% (C-3,C-6) [16] | Di-coupled |
Stille vinylation | PdCl₂(PPh₃)₂/CuI | Vinyl-SnBu₃ | 68% C-3 [17] | C-3 |
Heck coupling (alkenyl) | Pd(OAc)₂/P(o-tol)₃ | Styrene | 61% C-6 [17] | Ligand-controlled inversion |
Key findings
Copper catalysis offers economical alternatives for C-N, C-O, and C-C bond formation (Table 5).
Reaction Type | Catalyst System | Base | Temperature | Yield | Reference |
---|---|---|---|---|---|
Goldberg C–N coupling with morpholine | CuI / ethylene glycol ligand | K₂CO₃ | 95 °C | 89% [18] | 69 |
Ullmann etherification with phenol | Cu₂O / N,N′-bis(thiophen-2-ylmethyl)oxalamide | Cs₂CO₃ | 110 °C | 76% [10] | 68 |
Photo-redox reductive arylation of alkyl iodides | [(DPEphos)(bcp)Cu]PF₆, blue LEDs | iPr₂NEt | rt | 78% C-6-benzylated [19] | 63 |
Carboxylate-assisted C–H activation to vinyl copper intermediate | Cu(OAc)₂ / Ag₂CO₃ | 150 °C | 65% decarboxylative vinylation [20] | 61 | |
Direct C-5 amination of 2-amino-5-halopyridazines (analogue study) | CuI / ethylene glycol | NaOtBu | 80 °C | 82% [21] | 62 |
Salient mechanistic aspects
Intramolecular cyclizations convert 3,6-dichloropyridazine-4-carboxylic acid or its derivatives into fused heteroaromatics.
Cyclization Mode | Precursor | Conditions | Product | Yield |
---|---|---|---|---|
Radical C–H alkoxylation followed by intramolecular condensation | 3,6-Dichloropyridazine + primary alcohol | TiCl₃ / t-BuOOH, air, 90 °C | Tetrahydropyridopyridazine | 63% [22] |
Copper-mediated alkynylation then 5-endo-dig closure | 3,6-Dichloropyridazine | PdCl₂(PPh₃)₂ / CuI, alkyne, 80 °C | Alkynylated N-oxide → Cyclized triazolopyridazine | 44–52% [23] |
Vicarious nucleophilic substitution–intramolecular aza-Michael | 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine | K₂CO₃, DMF, 120 °C | Tetrazolopyridazine | 71% [4] |
Oxygen-transfer nitrone to pyridine rearrangement | N-Alkenyl nitrone derived from acid chloride | Cu(OAc)₂, 140 °C | Tetra-substituted pyridine | 60% [24] |
Mechanistic synopsis
Irritant